N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide
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Overview
Description
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is a fascinating compound that belongs to the class of pyridine-based heterocyclic derivatives. These compounds play a crucial role in modern drug development due to their diverse pharmacological effects and therapeutic applications. In fact, pyridine-containing compounds constitute more than 10% of commonly prescribed medicines .
Preparation Methods
Synthetic Routes:
The synthesis of N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide involves several steps. Here’s a key synthetic route:
-
Key Intermediate Formation
- Start with a pyridine derivative.
- Introduce a furan ring by heterocycle annulation (e.g., thiazole annulation).
- The resulting intermediate contains both the pyridine and furan moieties.
-
Functionalization
- Benzylate the nitrogen atom of the pyridine ring.
- Attach the benzyl group to the nitrogen to obtain this compound.
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above serves as a foundation for large-scale synthesis.
Chemical Reactions Analysis
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide can undergo various chemical reactions:
-
Oxidation/Reduction
- Oxidation: Conversion of the furan moiety to a furan-2-carboxylic acid.
- Reduction: Reduction of the carboxamide group to an amine.
-
Substitution Reactions
- Nucleophilic substitution: Replacement of the benzyl group with other substituents.
- Electrophilic substitution: Introduction of functional groups on the pyridine ring.
Common Reagents and Conditions
- Oxidation: Use oxidizing agents like KMnO₄ or PCC.
- Reduction: Employ reducing agents like LiAlH₄ or NaBH₄.
- Substitution: Various nucleophiles or electrophiles, depending on the desired modification.
Major Products
- Oxidation: Furan-2-carboxylic acid.
- Reduction: N-benzyl-N-(pyridin-2-yl)furan-2-amine.
Scientific Research Applications
N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide finds applications in:
Medicinal Chemistry: Potential drug candidates due to its diverse pharmacological activities.
Biology: Studying biological pathways involving pyridine derivatives.
Industry: As a building block for novel compounds.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific targets. It may interact with receptors, enzymes, or other biomolecules, modulating cellular processes.
Comparison with Similar Compounds
While N-benzyl-N-(pyridin-2-yl)furan-2-carboxamide is unique, similar compounds include other pyridine-furan hybrids and related heterocycles.
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
N-benzyl-N-pyridin-2-ylfuran-2-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c20-17(15-9-6-12-21-15)19(16-10-4-5-11-18-16)13-14-7-2-1-3-8-14/h1-12H,13H2 |
InChI Key |
QTHFVDKAGVUYRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=CO3 |
Origin of Product |
United States |
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